molecular formula C4H11ClFN B6176200 3-fluorobutan-2-amine hydrochloride CAS No. 2694744-77-7

3-fluorobutan-2-amine hydrochloride

Cat. No. B6176200
CAS RN: 2694744-77-7
M. Wt: 127.6
InChI Key:
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Description

3-Fluorobutan-2-amine hydrochloride (also known as 3-FBH) is a chemical compound that has been used in various scientific research applications. It is a fluorinated amine, with a hydrochloride salt, and is a commonly used reagent in organic synthesis. 3-FBH is a versatile compound that can be used in a variety of reactions, including catalytic processes, and has been used in the synthesis of numerous pharmaceuticals and other compounds.

Scientific Research Applications

3-FBH has been used extensively in scientific research for a variety of applications. It has been used in the synthesis of numerous pharmaceuticals and other compounds, as well as in catalytic processes. It has also been used in the synthesis of peptides and other proteins, as well as in the synthesis of various polymers.

Mechanism of Action

3-FBH acts as an alkylating agent, which means it can form covalent bonds with other molecules. This allows it to be used in a variety of reactions, including catalytic processes. In addition, 3-FBH can act as an electrophile, which means it can be used to form covalent bonds with nucleophiles.
Biochemical and Physiological Effects
3-FBH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. In addition, 3-FBH has been shown to inhibit the activity of other enzymes, such as chymotrypsin, which is involved in the digestion of proteins.

Advantages and Limitations for Lab Experiments

The use of 3-FBH in laboratory experiments has a number of advantages. It is a relatively inexpensive and widely available reagent, and it is relatively easy to handle and store. In addition, 3-FBH is a versatile compound that can be used in a variety of reactions, including catalytic processes. However, there are some limitations to the use of 3-FBH in laboratory experiments. It is a highly reactive compound and can cause unwanted side reactions, and it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for the use of 3-FBH in scientific research. It could be used in the synthesis of new pharmaceuticals and other compounds, as well as in the synthesis of peptides and other proteins. In addition, it could be used in the synthesis of new polymers and other materials, as well as in the development of new catalytic processes. Finally, 3-FBH could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

3-FBH is typically synthesized using a three-step process. The first step involves reacting a primary amine with a fluorinated acid chloride to form a secondary amine. The second step involves reacting the secondary amine with a fluorinated bromide to form a tertiary amine. Finally, the tertiary amine is reacted with hydrochloric acid to form 3-FBH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluorobutan-2-amine hydrochloride involves the conversion of 3-fluorobutan-2-one to 3-fluorobutan-2-amine, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-fluorobutan-2-one", "ammonia", "hydrochloric acid", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Reduction of 3-fluorobutan-2-one to 3-fluorobutan-2-ol using sodium borohydride in methanol", "Step 2: Conversion of 3-fluorobutan-2-ol to 3-fluorobutan-2-amine using ammonia", "Step 3: Formation of 3-fluorobutan-2-amine hydrochloride by adding hydrochloric acid to the amine" ] }

CAS RN

2694744-77-7

Molecular Formula

C4H11ClFN

Molecular Weight

127.6

Purity

95

Origin of Product

United States

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